molecular formula C5H6Br2N2 B11782808 3-Bromo-4-methylpyridazine hydrobromide CAS No. 1998215-84-1

3-Bromo-4-methylpyridazine hydrobromide

Cat. No.: B11782808
CAS No.: 1998215-84-1
M. Wt: 253.92 g/mol
InChI Key: ZPESQFPHYPBUGK-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridazine hydrobromide is a chemical compound with the molecular formula C5H5BrN2·HBr It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylpyridazine hydrobromide typically involves the bromination of 4-methylpyridazine. One common method includes the reaction of 4-methylpyridazine with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction proceeds as follows:

C5H6N2+Br2C5H5BrN2+HBr\text{C}_5\text{H}_6\text{N}_2 + \text{Br}_2 \rightarrow \text{C}_5\text{H}_5\text{BrN}_2 + \text{HBr} C5​H6​N2​+Br2​→C5​H5​BrN2​+HBr

The resulting 3-Bromo-4-methylpyridazine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylpyridazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridazines with various functional groups.

    Oxidation: N-oxides of 3-Bromo-4-methylpyridazine.

    Reduction: Amines derived from the reduction of the bromine atom.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-Bromo-4-methylpyridazine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpyridazine hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylpyridazine
  • 3-Chloro-4-methylpyridazine
  • 3-Iodo-4-methylpyridazine

Comparison

3-Bromo-4-methylpyridazine hydrobromide is unique due to the presence of both a bromine atom and a methyl group on the pyridazine ring. This combination can influence its reactivity and biological activity compared to other similar compounds. For example, the bromine atom can participate in specific substitution reactions that may not be possible with chlorine or iodine analogs.

Properties

CAS No.

1998215-84-1

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

3-bromo-4-methylpyridazine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H

InChI Key

ZPESQFPHYPBUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)Br.Br

Origin of Product

United States

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